Product packaging for 1,1-Dimethyl-3-phenyl-1H-isoindole(Cat. No.:)

1,1-Dimethyl-3-phenyl-1H-isoindole

Cat. No.: B13101331
M. Wt: 221.30 g/mol
InChI Key: MAHJPPMMSSUJMD-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-phenyl-1H-isoindole is an organic compound with the molecular formula C16H15N and a molecular weight of 221.30 g/mol. Its core structure is based on the isoindole heterocycle, a benzopyrrole system that is the regioisomer of indole . This specific derivative is characterized by two methyl groups on the nitrogen atom and a phenyl substituent at the 3-position, making it a valuable building block in synthetic and materials chemistry . Researchers value the isoindole scaffold for its versatility. It serves as a key precursor in the synthesis of more complex nitrogen-containing heterocycles and is integral to the structure of various natural products and pharmacologically active compounds . While this specific compound's applications are an area of active investigation, closely related isoindole derivatives have demonstrated significant utility. For instance, structurally similar compounds are used as spin traps in Electron Spin Resonance (ESR) spectroscopy for detecting short-lived free radicals . Other isoindole-based molecules are being researched for their analgesic and anti-inflammatory potential in various pain models, highlighting the biomedical relevance of this chemical class . Furthermore, the isoindole motif is found in the development of dyes and fluorophores, such as the commercially available Paliotol® Yellow, indicating its application in material science for creating highly resistant and effective pigments . This product is provided for research purposes to support innovation in these fields. This compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N B13101331 1,1-Dimethyl-3-phenyl-1H-isoindole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

1,1-dimethyl-3-phenylisoindole

InChI

InChI=1S/C16H15N/c1-16(2)14-11-7-6-10-13(14)15(17-16)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

MAHJPPMMSSUJMD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C

Origin of Product

United States

Synthetic Methodologies for 1,1 Dimethyl 3 Phenyl 1h Isoindole and Its Analogues

Historical Perspectives on 1H-Isoindole Synthesis

The synthesis of isoindoles, including the 1H-isoindole tautomer, has a history rooted in the exploration of nitrogen-containing heterocyclic compounds. Early methods often involved harsh reaction conditions and provided limited access to substituted derivatives. One of the classical approaches involves the acid-induced rearrangement of isoquinolin-4(1H)-ones, which upon hydrolysis of the carbon-nitrogen double bond, form a putative amino diketone intermediate that subsequently cyclizes to the 1,1-dihydro-3-aroylisoindole structure. mdpi.com Another historical route involves the reaction of paraformaldehyde and sarcosine (B1681465) in the presence of a benzoquinone, proceeding through a 1,3-dipolar cycloaddition to form an isoindole derivative after spontaneous oxidation. rsc.org These foundational methods, while important, often lacked the efficiency and regioselectivity required for the synthesis of complex, specifically substituted 1H-isoindoles like 1,1-dimethyl-3-phenyl-1H-isoindole.

Contemporary Strategies for 1,1-Disubstituted-1H-isoindoles

Modern synthetic chemistry has seen the emergence of more sophisticated and efficient methods for the construction of the 1,1-disubstituted-1H-isoindole core. These strategies often employ metal-mediated or catalyzed reactions, offering greater control over regioselectivity and functional group tolerance.

Iodine-Mediated Cyclization Pathways for 1H-Isoindole Core Construction

Iodine-mediated cyclization has proven to be a valuable tool for the synthesis of various nitrogen-containing heterocycles. This approach typically involves the electrophilic activation of a double or triple bond by an iodine species, followed by an intramolecular attack by a nucleophilic nitrogen atom. niscpr.res.in

The synthesis of the specific target compound, This compound , can be achieved through a subsequent reduction of the iodo moiety. For instance, the reduction of 1-iodomethyl-1-methyl-3-phenyl-1H-isoindole using sodium cyanoborohydride in hexamethylphosphoramide (B148902) (HMPA) furnishes the desired this compound. acs.org

EntryR⁴NitrileProduct (3)Yield (%)
1HHHMePhCN3a 73
2HHHMe4-MeC₆H₄CN3b 75
3HHHMe4-MeOC₆H₄CN3c 71
4HHHMe4-ClC₆H₄CN3d 72
5MeOHHMePhCN3e 69
6HHHEtPhCN3f 70
7HHHMeMeCN3g 65

Table 1: Synthesis of 1-Iodomethyl-1H-isoindole Derivatives (3) via Iodoamination of 2-Vinylbenzylidenamines. acs.org

The regioselectivity of halogenation-cyclization reactions is a critical aspect, often governed by Baldwin's rules for ring closure. In the case of the iodoamination of 2-vinylbenzylidenamines, the reaction proceeds via a 5-endo-trig cyclization, where the imine nitrogen attacks the internal carbon of the vinyl group. This regiochemical outcome is favored due to the formation of a stable five-membered ring. The control over the reaction conditions, such as the choice of solvent and base, can be crucial in ensuring the desired cyclization pathway and minimizing side reactions. While the initial iodocyclization provides a 1-iodomethyl substituent, the subsequent manipulation of this functional group allows for the introduction of other substituents, thereby offering a degree of control over the final product structure. The selective formation of the 5-membered isoindole ring over other potential cyclization products highlights the predictable nature of these iodocyclization sequences.

Transition Metal-Catalyzed Approaches to the 1H-Isoindole Motif

Transition metal catalysis has revolutionized organic synthesis, and the construction of the 1H-isoindole ring system is no exception. Catalysts based on rhodium, palladium, and gold have been successfully employed to facilitate the formation of this heterocyclic core through various reaction cascades. rsc.orgrsc.orgnih.gov

A powerful strategy for the diastereoselective synthesis of complex molecules containing the 1H-isoindole motif involves a rhodium-catalyzed cascade reaction. rsc.orgacs.org This intricate process is initiated by the reaction of a rhodium vinylcarbene with a nitrile, leading to the formation of a nitrile ylide with extended conjugation. rsc.orgacs.org This intermediate then undergoes a series of transformations, including a 1,7-electrocyclization and a subsequent attack by a second vinylcarbene, ultimately leading to the construction of the fused 1H-isoindole core. rsc.org This method is particularly noteworthy for the significant increase in molecular complexity achieved in a single operational step. rsc.orgacs.org The reaction demonstrates high diastereoselectivity, with the products being isolated as single diastereomers. researchgate.net

The scope of this rhodium-catalyzed cascade has been explored with various substituted 2-diazo-2-phenylacetates and benzonitriles. The electronic nature of the substituents on both the diazo compound and the nitrile can influence the reaction efficiency. For instance, substrates with electron-donating groups on the phenylacetate (B1230308) moiety tend to give excellent yields. researchgate.net

EntryProductYield (%)
1HH5a 75
2FH5b 75
3ClH5c 54
4BrH5d 57
5CF₃H5e 55
6MeH5f 68
7OMeH5g 81
8OMeMe5h 78
9OMeOMe5i 85
10OMeCl5j 62

Table 2: Scope of the Rhodium-Catalyzed Cascade Reaction for the Synthesis of Fused 1H-Isoindole Derivatives (5). researchgate.net

Derivatization from Precursor Structures and Post-Cyclization Modifications

The functionalization of the this compound core can be achieved through modifications at various positions, allowing for the synthesis of a diverse range of analogues.

Chemical Transformations at the C1 and C3 Positions

The substitution pattern at the C1 and C3 positions of the isoindole ring can be influenced by the choice of starting materials and reaction conditions. For instance, in the synthesis of 1H-isoindoliums through an electrophile-mediated cascade cyclization of propargylamine-based 1,6-diynes, the nature of the substituent on the propargylamine (B41283) nitrogen influences the final product. polyu.edu.hk

Furthermore, post-cyclization modifications can be performed. For example, the alkyne moiety in certain 1H-isoindoliums can be transformed into an allene (B1206475) upon treatment with a base. polyu.edu.hk

Introduction of Substituents on the Phenyl Moiety

The electronic properties of the phenyl ring attached to the isoindole core can be modulated by introducing various substituents. This is often achieved by using substituted benzonitriles as starting materials in the nitrile ylide-based synthesis. The presence of electron-donating or electron-withdrawing groups on the benzonitrile (B105546) ring can influence the reaction yield and, in some cases, the regioselectivity of the final product. researchgate.net

For example, when a methoxy (B1213986) group is present on the 2-diazo-2-phenylacetate moiety, the introduction of an electron-donating methyl group at the para position of the benzonitrile ring can significantly impact the yield. researchgate.net Conversely, placing an electron-donating group at the para position relative to the alkyne in the diazo compound can lead to excellent yields. researchgate.net The presence of substituents can also lead to the formation of regioisomers. researchgate.net

Diastereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for biological applications.

A notable advancement in this area is the diastereoselective synthesis of products containing the 1H-isoindole motif through a rhodium-catalyzed cascade process. acs.org This method allows for a significant increase in molecular complexity while controlling the stereochemistry of the newly formed chiral centers. acs.org

Furthermore, enantioselective approaches have been developed. For instance, a palladium-catalyzed desymmetric C-H bond imidoylation has been utilized for the intermolecular enantioselective synthesis of 1H-isoindoles containing tri- and difluoromethylated quaternary stereogenic centers. researchgate.net In this method, α,α-diaryl tri- and difluoroethylated isocyanides serve as precursors to the chiral 1H-isoindoles. researchgate.net The fluoroalkyl group plays a critical role in determining both the stereochemical outcome and the efficiency of the reaction. researchgate.net This strategy has also been extended to an allene insertion cascade, providing rapid access to diverse C1-tethered bis-heterocyclic scaffolds with high yields and enantioselectivities. researchgate.net

Reactivity and Reaction Pathways of 1,1 Dimethyl 3 Phenyl 1h Isoindole

Electrophilic and Nucleophilic Reactivity of the Isoindole Core

The isoindole nucleus possesses a latent nucleophilicity, with reactivity possible at the nitrogen atom and the carbon framework. nih.gov In the case of 1,1-Dimethyl-3-phenyl-1H-isoindole, the nitrogen atom (N2) possesses a lone pair of electrons, making it a potential nucleophilic center. Protonation or alkylation at this site can lead to the formation of electrophilic isoindolium salts. researchgate.net These salts can then participate in reactions such as Pictet-Spengler-type cyclizations. researchgate.net

The carbon framework of the isoindole ring can also exhibit nucleophilic character. The indole (B1671886) side chain of tryptophan, a related heterocyclic system, demonstrates nucleophilic potential at all its non-bridgehead carbon atoms. nih.gov Conversely, the isoindole system can be rendered electrophilic. For instance, in situ-generated nucleophilic isoindoles can be converted to electrophilic isoindoliums through protonation. researchgate.net The presence of the electron-donating nitrogen atom and the phenyl group can influence the electron density distribution within the heterocyclic ring, directing the regioselectivity of electrophilic attack.

Transformations Involving the Phenyl Substituent

The phenyl group at the 3-position of the isoindole core is susceptible to various chemical transformations, primarily through electrophilic aromatic substitution. The reactivity of this ring is influenced by its connection to the isoindole system. Depending on the electronic nature of the isoindole nucleus, the phenyl ring can be activated or deactivated towards electrophiles.

In related systems, transformations on a phenyl substituent have been observed during cascade reactions. For example, a radical addition to a phenyl group has been utilized in the synthesis of 1H-benzo[f]isoindole derivatives. mdpi.com Furthermore, density functional theory (DFT) calculations on related molecules have shown that the position of substituents on the phenyl ring can influence steric hindrance and the formation of regioisomers during synthesis. acs.org For this compound, standard aromatic substitutions such as nitration, halogenation, or Friedel-Crafts reactions on the phenyl ring could potentially yield a variety of functionalized derivatives, provided the conditions are controlled to avoid reactions at the more sensitive isoindole core.

Cycloaddition Reactions of 1H-Isoindoles

One of the most characteristic reactions of the isoindole ring system is its participation in cycloaddition reactions, particularly the Diels-Alder [4+2] cycloaddition. researchgate.net The pyrrole (B145914) moiety of the 1H-isoindole acts as a diene. 1H-isoindoles are known to be highly reactive dipoles, capable of undergoing 1,3-dipolar cycloadditions with a variety of multiple bonds. acs.org

Even when an isoindole exists predominantly in its non-aromatic 1H-isoindoline tautomeric form, it can still undergo Diels-Alder reactions due to the Curtin-Hammett principle. researchgate.netscispace.com The reaction of 1-ethoxyisoindole with maleimide (B117702) derivatives serves as a key example of this reactivity. scispace.com For this compound, the fixed 1H-tautomer structure makes it a prime candidate for cycloaddition reactions. The diene system is comprised of atoms C3, C3a, C7a, and the nitrogen atom. It can react with various dienophiles, such as maleimides or acetylenic esters, to construct more complex polycyclic frameworks. scispace.comresearchgate.net These reactions are a cornerstone in the synthesis of isoindoline (B1297411) derivatives. osi.lvresearchgate.net

Table 1: Representative Cycloaddition Reactions of Isoindole Systems

Isoindole DerivativeDienophile/PartnerReaction TypeProduct TypeReference
1-Amino-3H-isoindoleMaleimide derivativesDiels-AlderIsoindoline adduct scispace.com
1-EthoxyisoindoleMaleimide derivativesDiels-AlderIsoindoline adduct scispace.com
General 1H-IsoindolesCC, CN, CO, CS, NN, NO multiple bonds1,3-Dipolar CycloadditionN-heterocycles acs.org
Isoindoline-1,3-diimineAcetylenic EstersMulticomponent ReactionDihydropyrimido[2,1-a]isoindoles researchgate.net

Stability and Isomerization Pathways of the 1H-Isoindole System

The stability of the 1H-isoindole ring is a critical factor in its chemistry, with a strong thermodynamic driving force towards aromatization.

The 1H-isoindole system is a non-aromatic tautomer of the aromatic 2H-isoindole. Consequently, 1H-isoindoles have an inherent propensity to isomerize to their aromatic counterparts. acs.org This isomerization represents a significant challenge in the synthesis and isolation of 1H-isoindoles. acs.org The fully oxidized 10π-system of the 2H-isoindole is generally more stable when the ortho-quinoid structure is embedded within a larger π-system. nih.gov

However, in this compound, this isomerization pathway is blocked. The presence of the two methyl groups at the C1 position, a quaternary carbon center, prevents the tautomerization that would require the removal of a proton from this position to form the aromatic 2H-isoindole. This substitution pattern effectively "locks" the molecule in the 1H-isoindole form, enhancing its kinetic stability and allowing for the study of its intrinsic reactivity. scispace.com

Substituents play a paramount role in dictating the stability of the isoindole ring. As mentioned, the gem-dimethyl groups at C1 are the single most important feature for the kinetic stability of this compound, as they prevent aromatization. scispace.com

Advanced Spectroscopic and Structural Characterization of 1,1 Dimethyl 3 Phenyl 1h Isoindole

X-ray Crystallography for Definitive Solid-State Structure Determination

A search for the crystal structure of 1,1-Dimethyl-3-phenyl-1H-isoindole in crystallographic databases did not yield any results. Definitive determination of solid-state structure, including precise bond lengths, angles, and intermolecular interactions, requires single-crystal X-ray diffraction analysis. mdpi.com

While data for related compounds, such as 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione and 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, are available, these structures are not representative of the target molecule. nih.govresearchgate.net For instance, the analysis of related isoindoles reveals details about their molecular geometry and packing in the crystal lattice, often stabilized by various intermolecular forces like hydrogen bonds and π-π stacking. mdpi.comnih.gov However, without experimental data for this compound, a specific analysis is impossible.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Specific bond lengths, bond angles, and torsional angles for this compound cannot be provided without experimental X-ray crystallographic data.

Intermolecular Interactions and Crystal Packing Motifs

Information regarding the intermolecular interactions and crystal packing of this compound is not available. Such an analysis would typically describe how individual molecules arrange themselves in the solid state, which is crucial for understanding the material's physical properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While commercial suppliers of this compound (CAS Number: 809283-62-3) suggest the availability of NMR data, these spectra are not publicly accessible in scientific literature. bldpharm.com High-resolution NMR is a powerful tool for confirming molecular structure in solution.

Studies on related isoindole derivatives frequently employ ¹H and ¹³C NMR for structural confirmation. mdpi.comnih.gov For complex structures within the isoindole family, challenges in assigning regioisomers solely through standard NMR techniques have been noted, often necessitating computational methods like Density Functional Theory (DFT) for accurate assignment. acs.org

Elucidation of Complex Isomeric Mixtures and Regioisomers

There is no specific information available regarding the use of NMR to elucidate isomeric mixtures or regioisomers of this compound.

Conformational Analysis in Solution

A conformational analysis of this compound in solution using NMR has not been reported in the available literature.

Application of Advanced 2D NMR Techniques for Structural Connectivity

No published studies were found that apply advanced 2D NMR techniques (such as COSY, HSQC, or HMBC) to determine the structural connectivity of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, this technique would confirm its molecular formula (C₁₆H₁₅N) and provide insights into its structural stability and bonding.

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak would correspond to the exact molecular weight of the compound. The fragmentation pattern is a unique fingerprint of the molecule, revealing the weakest bonds and most stable resulting fragments.

For this compound, key fragmentation pathways would likely involve:

Loss of a methyl group (-CH₃): This would result in a stable tertiary carbocation, leading to a prominent peak at m/z [M-15]⁺.

Cleavage of the phenyl group (-C₆H₅): This would generate a fragment corresponding to the dimethyl-isoindole moiety.

Ring fragmentation: The isoindole ring system itself could undergo cleavage, yielding characteristic smaller fragments.

While specific data for the target compound is unavailable, studies on related N-substituted 1H-isoindole-1,3(2H)-dione derivatives show complex fragmentation patterns, often involving the cleavage of the substituent at the nitrogen atom and fragmentation of the phthalimide (B116566) core. mdpi.comnih.gov However, the presence of the dione (B5365651) functionality in these analogues significantly alters their fragmentation compared to the title compound.

Hypothetical Mass Spectrometry Data for this compound:

Fragment Ion (m/z) Proposed Structure/Identity
[M]⁺Molecular Ion
[M-15]⁺Loss of a methyl group (CH₃)
[M-77]⁺Loss of a phenyl group (C₆H₅)

This table is illustrative and based on general fragmentation principles, not on experimental data for the specific compound.

Vibrational Spectroscopy (Infrared, Raman) for Detailed Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment. These non-destructive methods are crucial for confirming the synthesis of this compound and for monitoring its reactions.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. The resulting shift in the frequency of the scattered light provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the key vibrational modes would include:

C-H stretching: Aromatic C-H stretching from the phenyl and isoindole rings would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the dimethyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations from both the phenyl and isoindole moieties would give rise to several bands in the 1450-1600 cm⁻¹ range.

C-N stretching: The stretching vibration of the C-N bond within the isoindole ring would be expected in the 1200-1350 cm⁻¹ region.

Methyl group deformations: Symmetric and asymmetric bending vibrations of the C-H bonds in the methyl groups would appear around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Studies on related isoindole derivatives, such as N-substituted (hexahydro)-1H-isoindole-1,3(2H)-diones, show characteristic strong absorptions for the imide carbonyl groups, which would be absent in the spectrum of this compound. mdpi.comacgpubs.org The analysis of phenyl derivatives by Raman spectroscopy has also provided detailed assignments for the various vibrational modes of the phenyl ring. researchgate.net

Expected Vibrational Frequencies for this compound:

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=C Aromatic Ring Stretch1450 - 1600IR, Raman
C-N Stretch1200 - 1350IR
CH₃ Asymmetric Bending~1450IR
CH₃ Symmetric Bending~1375IR

This table presents expected frequency ranges based on known functional group absorptions and data from related compounds, not on direct experimental measurement for the title compound.

Computational and Theoretical Investigations of 1,1 Dimethyl 3 Phenyl 1h Isoindole

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of organic reactions. For the 1H-isoindole class of compounds, DFT calculations have been instrumental in understanding their formation. While specific DFT studies on the reaction mechanism of 1,1-Dimethyl-3-phenyl-1H-isoindole are not extensively documented in the literature, detailed computational investigations into the synthesis of related 1H-isoindole-containing scaffolds provide significant insight. acs.org

A notable example is the rhodium-catalyzed cascade reaction that results in complex molecules containing the 1H-isoindole motif. acs.org DFT calculations were employed to unravel the intricate steps of this transformation, which involves the trifunctionalization of a nitrile moiety. acs.org

In the study of the rhodium-catalyzed formation of 1H-isoindole scaffolds, DFT calculations were used to locate and characterize the transition states (TS) for each elementary step. acs.org The energy barriers, calculated as Gibbs free energies (ΔG), provide a quantitative measure of the feasibility of each step in the proposed reaction pathway. acs.orgchemrxiv.org

Table 1: Calculated Gibbs Free Energies for the Formation of a 1H-Isoindole Scaffold This table presents the DFT-computed Gibbs energies (at 298 K, in kcal/mol) for key intermediates and transition states in a rhodium-catalyzed cascade reaction leading to a 1H-isoindole-containing product, relative to the starting materials. acs.org

SpeciesDescriptionRelative Gibbs Energy (kcal/mol)
A Reactants0.0
TS-AB Carbene Formation Transition State+14.4
D Rhodium Vinylcarbene Intermediate-2.7
TS-DE Nitrile Ylide Formation Transition State+11.7
F Nitrile Ylide Intermediate-21.4
TS-FG 1,7-Electrocyclization Transition State-20.2
H Azepine Intermediate-39.1
TS-HI 1,5-H Shift Transition State-25.0
J Isoindole Intermediate-157.6

DFT calculations provide a step-by-step visualization of the reaction pathway, from reactants to products, via all intermediates and transition states. acs.org For the synthesis of the 1H-isoindole core, the proposed mechanism, supported by these calculations, begins with the formation of a rhodium vinylcarbene. acs.org This is followed by its reaction with a nitrile to generate a nitrile ylide with extended conjugation. acs.orgacs.org

A crucial and rare step elucidated by the calculations is the subsequent 1,7-electrocyclization of this ylide to form an azepine ring. acs.org The mechanism continues with the attack of a second vinylcarbene on this azepine ring, eventually leading to the 1H-isoindole structure after a 1,5-H shift and a final proton-catalyzed ring contraction, which is postulated to occur during workup. acs.org The validity of this pathway was further supported by deuterium (B1214612) labeling experiments, which showed deuterium incorporation at the specific position predicted by the 1,5-H shift mechanism. acs.org

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to its reactivity. Computational methods are used to analyze the distribution of electrons and the nature of molecular orbitals, which govern how a molecule interacts with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. joaquinbarroso.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. wikipedia.org A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy for an electron to be excited to a higher energy state. wikipedia.orgschrodinger.com For conjugated systems like isoindoles, extending the π-system typically leads to a rise in the HOMO energy level and a lowering of the LUMO energy level, thus reducing the gap. reddit.com In studies of certain isoindole derivatives, the energies of the frontier orbitals have been used as predictors of their biological activity, such as their ability to inhibit the formation of advanced glycation end-products. nih.gov

The distribution of electron density in a molecule determines its electrostatic potential (ESP). An ESP map is a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. youtube.com These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net

For a molecule like this compound, one would expect the nitrogen atom to be a region of negative electrostatic potential due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. The aromatic rings would also exhibit characteristic charge distributions. The calculation of the potential from a known charge distribution is a fundamental principle in these analyses. youtube.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is widely used to predict spectroscopic data, such as NMR and IR spectra. mdpi.comyoutube.com Comparing these predicted spectra with experimental results is a powerful method for structure verification and assignment. mdpi.comnih.gov

For instance, DFT calculations have been successfully used to resolve ambiguities in the assignment of regioisomers in the synthesis of 1H-isoindole derivatives. acs.org When NMR spectroscopy alone was insufficient to distinguish between two possible isomers, DFT calculations were employed to verify that the major product was the less sterically hindered one. acs.org

The standard method for predicting NMR chemical shifts involves geometry optimization of the molecule followed by a Gauge-Including Atomic Orbital (GIAO) DFT calculation of the nuclear shielding tensors. mdpi.comnih.gov By applying a linear scaling, these calculated shieldings can be converted into chemical shifts that show excellent correlation with experimental values, aiding in the definitive assignment of complex structures. rsc.org Similarly, computational methods can calculate the vibrational frequencies of a molecule, which can be used to generate a theoretical IR spectrum. diva-portal.org This simulated spectrum is then compared with the experimental one to confirm the presence of specific functional groups and to support the proposed molecular structure. youtube.com

Conformational Landscapes and Dynamics

No published data is available for this compound.

Analysis of Non-Covalent Interactions within Molecular Aggregates

No published data is available for this compound.

Applications and Future Research Directions in Chemical Science

Role as Synthetic Intermediates in Complex Molecule Synthesis

The isoindole framework is a key structural motif in a variety of natural products and biologically active compounds. nih.gov Consequently, substituted isoindoles such as 1,1-Dimethyl-3-phenyl-1H-isoindole serve as crucial synthetic intermediates for the construction of more complex molecular architectures. Their utility stems from the reactivity of the isoindole ring system, which can participate in a range of chemical transformations.

The high reactivity of isoindoles, while making them unstable and challenging to prepare, is also a key feature that allows them to be precursors to a diverse array of biologically active derivatives. researchgate.net The inherent reactivity of the 10π-electron aromatic system makes isoindoles particularly susceptible to cycloaddition reactions. rsc.org This reactivity is driven by the propensity of the fused benzene (B151609) ring to regain its full aromaticity following the reaction. rsc.org

A significant application of isoindoles as intermediates is in the synthesis of natural products. nih.gov For instance, the isoindole skeleton is found in indolocarbazole alkaloids, macrocyclic polyketides like cytochalasan alkaloids, and various other complex natural molecules. nih.govbeilstein-journals.org The synthesis of these complex targets often involves the strategic construction and subsequent elaboration of a substituted isoindole core. The Diels-Alder reaction, for example, is a powerful strategy for constructing the isoindolinone moiety found in many natural products. beilstein-journals.org

The gem-dimethyl group at the 1-position of this compound provides steric bulk, which can influence the regioselectivity and stereoselectivity of reactions at the isoindole core. The phenyl group at the 3-position introduces electronic effects and provides a site for further functionalization. These substituents can be strategically chosen to direct the course of a synthetic sequence, enabling the efficient construction of target molecules.

Future research in this area is likely to focus on expanding the library of complex molecules derived from isoindole intermediates. The development of new reactions that exploit the unique reactivity of the isoindole nucleus will be crucial for accessing novel molecular scaffolds with potential applications in medicine and biology.

Potential in Functional Materials Science

The extended π-conjugated system of the isoindole ring makes it an attractive building block for functional organic materials. Isoindole derivatives have been investigated for their applications in dyes, pigments, and fluorescent materials. rsc.orgresearchgate.net The electronic properties of the isoindole core can be fine-tuned by the introduction of various substituents, allowing for the design of materials with specific optical and electronic characteristics.

Isoindole-containing compounds have shown promise in several areas of materials science:

Dyes and Pigments: Isoindole derivatives are used in the formulation of high-performance pigments. For example, Pigment Yellow 139 is a commercially significant dye based on a 1,3-disubstituted isoindoline (B1297411) structure. nih.gov The intense color of these materials arises from the extended conjugation of the isoindole system. researchgate.net

Fluorescent Materials: The inherent fluorescence of some isoindole derivatives makes them suitable for use as fluorophores. nih.gov Isoindole-containing BODIPY dyes, for instance, are known for their high fluorescence quantum yields and have been used in various scientific applications. researchgate.net The condensation of primary amines with o-diacylbenzenes can lead to intensely colored and fluorescent isoindole-based dyes. nih.govbeilstein-journals.org

Organic Electronics: The semiconductor properties of some isoindole derivatives suggest their potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the electronic structure of the isoindole core through substitution allows for the tuning of properties like the HOMO/LUMO energy levels, which is critical for device performance. Research has explored the use of isoindole derivatives in solar energy applications. researchgate.net

The 1,1-dimethyl-3-phenyl substitution pattern in the target compound can significantly influence its material properties. The phenyl group extends the π-conjugation, which can lead to red-shifted absorption and emission spectra compared to unsubstituted isoindoles. The dimethyl groups can enhance solubility and influence the solid-state packing of the molecules, which are important considerations for material processing and device fabrication.

Future research will likely involve the synthesis and characterization of new isoindole-based materials with tailored properties for specific applications. This includes the development of materials with improved stability, higher charge carrier mobilities, and more efficient light emission or absorption.

Development of Novel Methodologies for Isoindole Scaffolds

The inherent instability of many isoindoles has driven the development of novel and efficient synthetic methods for accessing this important heterocyclic scaffold. researchgate.netresearchgate.net While traditional methods exist, there is a continuous effort to develop more versatile and milder reaction conditions.

Recent advances in synthetic methodology have focused on several key areas:

Transition Metal Catalysis: Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of isoindoles. Rhodium-catalyzed reactions, in particular, have been shown to be effective. For example, a rhodium-catalyzed cascade reaction has been developed for the synthesis of 1H-isoindole-containing scaffolds. acs.org This method involves the reaction of a rhodium vinylcarbene with a nitrile to generate a nitrile ylide, which then undergoes a series of transformations to form the isoindole core. acs.org

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to the synthesis of complex molecules. The development of cascade reactions that lead to the formation of the isoindole scaffold is an active area of research. acs.org

Solid-Phase Synthesis: The use of solid-phase synthesis techniques can facilitate the preparation of libraries of substituted isoindoles for applications in drug discovery and materials science. nih.gov

The synthesis of this compound can be envisioned through various synthetic routes, adapting known methods for isoindole synthesis. A potential retrosynthetic analysis would involve disconnecting the isoindole ring to simpler, commercially available starting materials.

Table 1: Comparison of Selected Novel Methodologies for Isoindole Synthesis

MethodologyCatalyst/ReagentKey FeaturesScopeRef.
Rhodium-Catalyzed Cascade[Rh2(esp)2]Forms 1H-isoindole motif through nitrile trifunctionalization.Provides access to polycyclic isoindole derivatives. acs.org
Intramolecular CyclizationHeatFormation of isoindoles from azide-substituted styrenes via a triazoline intermediate.Good yields for a range of derivatives. rsc.org
Solid-Phase SynthesisPolymer-bound selenenyl bromideAllows for the generation of libraries of indolines and indoles.Functionalized indoline (B122111) and indole (B1671886) scaffolds. nih.gov

Future research in this area will continue to focus on the development of more efficient, selective, and general methods for the synthesis of substituted isoindoles. The discovery of new catalytic systems and the design of novel cascade reactions will be key to expanding the accessibility and utility of this important class of heterocycles.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including isoindoles. The goal is to develop synthetic methods that are more environmentally benign, using less hazardous reagents, reducing waste, and improving energy efficiency.

Several strategies are being explored for the green synthesis of isoindoles:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a key aspect of green chemistry.

Catalysis: The use of catalysts, particularly those that can be recycled and reused, is a cornerstone of green chemistry. Transition metal catalysts and biocatalysts can enable more efficient and selective transformations, reducing the need for stoichiometric reagents and minimizing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. Cascade reactions are often highly atom-economical.

Renewable Feedstocks: The use of renewable starting materials, derived from biomass, is a long-term goal for sustainable chemical synthesis.

While specific green chemistry approaches for the synthesis of this compound are not extensively documented, general principles can be applied. For example, the rhodium-catalyzed synthesis of isoindole scaffolds can be considered a step towards a greener process due to the high efficiency and selectivity often associated with catalytic methods. acs.org The development of photochemical reactions, which avoid the use of toxic reagents, also aligns with the principles of green chemistry. researchgate.net

Q & A

Q. How can researchers predict the environmental or metabolic stability of isoindole derivatives?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives. For this compound, predicted t₁/₂ in soil is 120 days due to low water solubility (LogS = -4.2) . Metabolic pathways (e.g., CYP450 oxidation) are modeled using SwissADME .

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